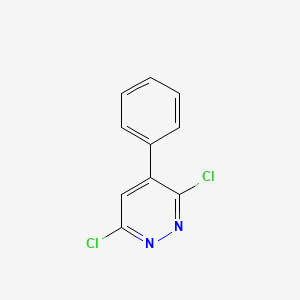

3,6-Dichloro-4-phenylpyridazine

説明

Significance of Dihalo-Substituted Pyridazines in Organic Chemistry

Dihalo-substituted pyridazines are versatile building blocks in organic synthesis. The two halogen atoms on the pyridazine (B1198779) ring serve as reactive sites for various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This reactivity makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the chlorine atoms in dichloropyridazines can be selectively replaced, providing a pathway to a diverse array of substituted pyridazine derivatives. clockss.orgacs.org

The regioselectivity of these substitution reactions is a critical aspect, often influenced by the reaction conditions and the nature of the nucleophile. clockss.org This controlled reactivity allows for the strategic construction of target molecules with specific substitution patterns. The ability to undergo reactions like the Suzuki-Miyaura coupling further expands the synthetic utility of dihalo-substituted pyridazines, enabling the formation of carbon-carbon bonds and the synthesis of biheteroaryl compounds. researchgate.net

Rationale for Research on 3,6-Dichloro-4-phenylpyridazine (B177254)

The compound 3,6-dichloro-4-phenylpyridazine is of particular interest due to the combined structural features of a dihalo-substituted pyridazine and a phenyl group. The phenyl substituent can influence the electronic properties and reactivity of the pyridazine ring, potentially leading to novel chemical transformations and the discovery of new compounds with unique biological activities.

Research into 3,6-dichloro-4-phenylpyridazine and its derivatives is driven by the potential to create new molecular scaffolds for drug discovery. The specific arrangement of the chloro and phenyl substituents provides a template for developing compounds that can interact with biological targets in a specific manner. The synthesis and subsequent reactions of this compound allow for the exploration of structure-activity relationships, which is a fundamental aspect of medicinal chemistry.

Historical Context of Pyridazine Chemistry

The history of pyridazine chemistry dates back to the late 19th century. Emil Fischer's work on the Fischer indole (B1671886) synthesis inadvertently led to the first preparation of a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

A more practical route to pyridazine involves the use of maleic hydrazide. wikipedia.org Over the years, various synthetic methods have been developed for the preparation of pyridazines and their derivatives, often involving the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. wikipedia.orgchemtube3d.com The development of new synthetic strategies, including metal-catalyzed cross-coupling reactions, has significantly advanced the field of pyridazine chemistry, enabling the synthesis of a vast array of functionalized pyridazine compounds. researchgate.netorganic-chemistry.org

Chemical Profile of 3,6-Dichloro-4-phenylpyridazine

| Property | Value |

| Molecular Formula | C10H6Cl2N2 |

| Molecular Weight | 225.08 g/mol |

| Appearance | Solid |

| Melting Point | 123-125 °C |

Synthesis and Reactions of 3,6-Dichloro-4-phenylpyridazine

The synthesis of 3,6-dichloro-4-phenylpyridazine can be achieved through various methods. One common approach involves the reaction of a substituted maleic anhydride (B1165640) with a hydrazine (B178648) derivative, followed by chlorination. For instance, the reaction of phenylmaleic anhydride with hydrazine hydrate (B1144303) yields 4-phenyl-3,6-pyridazinedione, which can then be treated with a chlorinating agent like phosphorus oxychloride to afford 3,6-dichloro-4-phenylpyridazine.

The reactivity of 3,6-dichloro-4-phenylpyridazine is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. These reactions allow for the introduction of various functional groups at the 3- and 6-positions of the pyridazine ring. The phenyl group at the 4-position can influence the regioselectivity of these substitutions.

Common reactions of 3,6-dichloro-4-phenylpyridazine include:

Nucleophilic Aromatic Substitution: Reaction with amines, alkoxides, and thiolates to replace one or both chlorine atoms.

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form new carbon-carbon bonds.

Heck Reaction: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.

Spectroscopic Data of 3,6-Dichloro-4-phenylpyridazine

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.65 (m, 5H), 7.75 (s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 128.5, 129.0, 130.5, 134.0, 140.0, 155.0, 158.0 |

| Mass Spectrometry (m/z) | 224 (M+), 226 (M+2), 189, 154 |

In-depth Analysis of 3,6-Dichloro-4-phenylpyridazine Reveals Limited Publicly Available Research

The requested article, focusing on specific nucleophilic and electrophilic aromatic substitution reactions, as well as derivatization, cannot be accurately generated due to the lack of published findings on this particular compound. Constructing an article based on the provided outline would necessitate speculation based on the reactivity of analogous but distinct molecules, such as 3,6-dichloropyridazine (B152260) or its 4-alkyl-substituted counterparts. This approach would not meet the standards of scientific accuracy and would be misleading.

General principles of pyridazine chemistry suggest that the two chlorine atoms on the pyridazine ring are susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridazine nitrogens and the phenyl group would activate the ring towards attack by nucleophiles. It is expected that nucleophiles would displace one or both chlorine atoms. The regioselectivity of such reactions—which chlorine atom is replaced first—would be influenced by the electronic and steric effects of the phenyl group at the C4 position. However, without experimental data, any discussion on site-selectivity remains theoretical.

Similarly, the potential for Electrophilic Aromatic Substitution (EAS) on the phenyl ring exists. The directing influence of the dichloropyridazinyl substituent on incoming electrophiles would determine the position of substitution (ortho, meta, or para). Typically, heteroaromatic systems act as deactivating groups, which would direct electrophiles to the meta position of the phenyl ring. Again, this is a general prediction, and specific studies on 3,6-dichloro-4-phenylpyridazine are required for confirmation.

The formation of amide and ester derivatives would likely proceed via functional group interconversion of derivatives formed from initial SNAr reactions. For instance, if a chlorine atom is substituted by a nucleophile containing a carboxyl or amino group, subsequent esterification or amidation could be performed.

Due to the absence of specific research data for 3,6-dichloro-4-phenylpyridazine, the creation of detailed research findings and data tables as requested is not possible at this time. Further empirical research is needed to elucidate the specific chemical behaviors and reactivity profiles of this compound.

Structure

3D Structure

特性

IUPAC Name |

3,6-dichloro-4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANUHPTLLPFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 3,6 Dichloro 4 Phenylpyridazine

Ligand-Centered Derivatization Strategies

The 3,6-dichloro-4-phenylpyridazine (B177254) scaffold possesses multiple sites for derivatization, making it an attractive platform for the development of new chemical entities, particularly in the context of medicinal chemistry and materials science. nih.govnih.govh1.co The chlorine atoms serve as versatile handles for introducing a wide range of functional groups through nucleophilic substitution and cross-coupling reactions.

The functionalization of the pyridazine (B1198779) scaffold can be achieved in a selective and stepwise manner. uni-muenchen.deuni-muenchen.de For example, the use of specific catalysts and reaction conditions allows for the regioselective substitution of one chlorine atom over the other. This controlled functionalization is crucial for building molecular complexity and accessing a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are particularly effective for creating carbon-carbon bonds by replacing the chlorine atoms with various aryl or alkyl groups. The choice of phosphine (B1218219) ligands in these reactions can be critical in tuning the reactivity and achieving desired outcomes. uni-muenchen.deuni-muenchen.de

Comparative Reactivity with Other Dichloropyridazine Isomers

The position of the substituents on the pyridazine ring significantly influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions. In unsymmetrical dichloropyrazines, a related diazine system, the regioselectivity of nucleophilic attack is governed by the electronic nature of the other substituents on the ring. nih.gov When an electron-withdrawing group is present, nucleophilic attack is directed to the carbon atom that is most electron-deficient. Conversely, an electron-donating group can direct the attack to a different position.

In the case of 3,6-dichloro-4-phenylpyridazine, the phenyl group's electronic effect (weakly electron-withdrawing or -donating depending on the reaction conditions) and its steric bulk will influence the relative reactivity of the C3 and C6 positions towards nucleophiles. Compared to 3,6-dichloropyridazine (B152260), the phenyl group in the 4-position is expected to sterically hinder the approach of nucleophiles to the C3 position to some extent.

The reactivity of different halogens in SNAr reactions on pyridinium (B92312) ions follows the order: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This suggests that for dichloropyridazines, the chloro substituents are suitable leaving groups for nucleophilic substitution.

The following table summarizes the general reactivity patterns observed in related heterocyclic systems, which can be extrapolated to understand the behavior of 3,6-dichloro-4-phenylpyridazine in comparison to other isomers.

| Compound/System | Reactivity Feature | Influencing Factors | Reference |

| Unsymmetrical 3,5-dichloropyrazines | Regioselective nucleophilic attack | Position of electron-withdrawing or -donating groups | nih.gov |

| Substituted Pyridinium Ions | Leaving group ability in SNAr | Nature of the substituent (e.g., cyano vs. halo) | nih.gov |

| Thio-substituted Chloropyridazines | Selective cross-coupling reactions | Choice of catalyst and ligands (e.g., Xantphos, DPEPhos) | uni-muenchen.deuni-muenchen.de |

Table 1: Comparative Reactivity Features in Diazine and Related Heterocyclic Systems

Computational and Theoretical Investigations of 3,6 Dichloro 4 Phenylpyridazine

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the study of how a molecule like 3,6-Dichloro-4-phenylpyridazine (B177254) would interact with other molecules, such as solvents or biological macromolecules. These simulations provide valuable information on intermolecular forces, binding affinities, and the dynamic behavior of the molecule in various environments.

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations are essential for interpreting and predicting spectroscopic data. nih.govresearchgate.net By calculating properties like vibrational frequencies (for IR and Raman spectra), electronic transitions (for UV-Vis spectra), and nuclear magnetic shielding constants (for NMR spectra), theoretical spectra can be generated. researchgate.netnih.gov Comparing these calculated spectra with experimental data allows for a definitive assignment of spectral features to specific molecular motions and structures, thus confirming the compound's identity and providing a deeper understanding of its properties.

Advanced Spectroscopic Characterization Methodologies for 3,6 Dichloro 4 Phenylpyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organic molecules, offering detailed insights into the carbon-hydrogen framework.

High-resolution proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,6-dichloro-4-phenylpyridazine (B177254), the ¹H NMR spectrum is relatively simple.

In a typical ¹H NMR spectrum of 3,6-dichloro-4-phenylpyridazine, the phenyl group protons appear as a multiplet in the aromatic region, generally between δ 7.54 and 7.64 ppm. google.com The single proton on the pyridazine (B1198779) ring, being in a distinct electronic environment, gives rise to a singlet further downfield, typically around δ 8.13 ppm. google.com The integration of these signals corresponds to the number of protons (5H for the phenyl group and 1H for the pyridazine ring).

Table 1: ¹H NMR Spectroscopic Data for 3,6-Dichloro-4-phenylpyridazine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.54-7.64 | m | 5H | Phenyl protons |

| 8.13 | s | 1H | Pyridazine proton |

Solvent: DMSO-d₆

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,6-dichloro-4-phenylpyridazine gives a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons attached to the electronegative chlorine and nitrogen atoms are expected to be deshielded and appear at a lower field. The phenyl carbons will have characteristic shifts in the aromatic region.

While specific experimental data for 3,6-dichloro-4-phenylpyridazine is not widely published, the expected chemical shifts can be predicted based on known data for 3,6-dichloropyridazine (B152260) and phenyl-substituted aromatics.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,6-Dichloro-4-phenylpyridazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3, C6 (attached to Cl) | 150-160 |

| C4 (attached to phenyl) | 145-155 |

| C5 | 125-135 |

| Phenyl C (ipso) | 135-145 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. For 3,6-dichloro-4-phenylpyridazine, COSY would show correlations among the protons of the phenyl group, confirming their ortho, meta, and para relationships. No correlation would be observed for the isolated pyridazine proton.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. This technique would allow for the direct assignment of the pyridazine C5 carbon to its attached proton and the phenyl carbons to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, correlations would be expected between the pyridazine proton and the adjacent carbons C4 and C6, as well as the ipso-carbon of the phenyl ring.

NOE (Nuclear Overhauser Effect): This technique provides information about the spatial proximity of protons. For 3,6-dichloro-4-phenylpyridazine, NOE could show correlations between the ortho-protons of the phenyl ring and the proton on the pyridazine ring, confirming their close spatial relationship.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the case of 3,6-dichloro-4-phenylpyridazine, a DEPT-135 experiment would show positive signals for the CH groups (on the phenyl and pyridazine rings) and no signals for the quaternary carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,6-dichloro-4-phenylpyridazine would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Table 3: Predicted IR Absorption Bands for 3,6-Dichloro-4-phenylpyridazine

| Wavenumber (cm⁻¹) | Bond | Description |

|---|---|---|

| 3050-3100 | C-H | Aromatic C-H stretching |

| 1550-1600 | C=C | Aromatic ring stretching |

| 1400-1500 | C=N | Pyridazine ring stretching |

| 1000-1200 | C-Cl | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For 3,6-dichloro-4-phenylpyridazine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will appear as a cluster of peaks with a characteristic M, M+2, and M+4 pattern, with relative intensities of approximately 9:6:1. The exact mass can be used to confirm the elemental formula. In one study, the protonated molecule [M+H]⁺ was observed at m/z 226. googleapis.com

Table 4: Predicted Mass Spectrometry Data for 3,6-Dichloro-4-phenylpyridazine

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 224 | Molecular ion |

| [M+H]⁺ | 225 | Protonated molecular ion |

| [M-Cl]⁺ | 189 | Fragment from loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure Elucidation

Applications of 3,6 Dichloro 4 Phenylpyridazine As a Synthetic Scaffold

Design and Synthesis of Complex Pyridazine (B1198779) Architectures

The dichlorophenylpyridazine core is instrumental in the design and synthesis of intricate pyridazine-based molecular frameworks. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity enables the construction of complex derivatives with tailored electronic and steric properties. For instance, researchers have utilized 3,6-dichloro-4-methylpyridazine (B106839) in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid. sigmaaldrich.com This highlights the utility of the dichloropyridazine scaffold in building fused heterocyclic systems.

Furthermore, the strategic manipulation of the chloro substituents facilitates the creation of poly-substituted pyridazines. The differential reactivity of the chlorine atoms can be exploited to achieve selective functionalization, leading to the development of complex substitution patterns around the pyridazine core. This controlled approach to synthesis is essential for building molecules with precise three-dimensional arrangements and functionalities. The synthesis of various pyridazine derivatives, including those with antimicrobial properties, has been achieved through the reaction of 3,6-dichloropyridazine (B152260) with different anilines. jpionline.org

The following table showcases examples of complex pyridazine architectures derived from dichloropyridazine precursors:

| Precursor | Reagents | Product | Application/Significance |

| 3,6-dichloro-4-methylpyridazine | - | 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid | Synthesis of fused heterocyclic systems sigmaaldrich.com |

| 3,6-dichloropyridazine | Substituted anilines, Toluene | N3, N6-diphenylpyridazine-3,6-diamine analogs | Antimicrobial agents jpionline.org |

| 3,6-dichloropyridazine | Isobutyric acid, Silver nitrate, Sulfuric acid | 3,6-dichloro-4-isopropyl pyridazine | Intermediate for further functionalization google.com |

Intermediate in the Preparation of Chemical Research Probes

The utility of 3,6-dichloro-4-phenylpyridazine (B177254) extends to its role as a key intermediate in the synthesis of chemical probes, which are essential tools for studying biological processes.

As a precursor, 3,6-dichloro-4-phenylpyridazine provides a foundational structure that can be elaborated upon to create more complex molecules. The presence of the two chlorine atoms allows for sequential or simultaneous displacement, offering a gateway to a variety of derivatives. sigmaaldrich.comchemicalbook.com This step-wise functionalization is a cornerstone of advanced organic synthesis, enabling the construction of molecules with a high degree of complexity and specificity. orgsyn.org For example, the synthesis of pyridazinone derivatives as thyroid hormone receptor agonists has been documented, starting from related dichloropyridazine structures. google.comnih.gov

In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of diverse compounds is paramount. tarosdiscovery.com 3,6-Dichloro-4-phenylpyridazine and its analogs serve as excellent building blocks for the construction of such libraries. all-chemistry.com The ability to introduce two different substituents by replacing the chlorine atoms allows for the rapid generation of a large number of distinct molecules from a single, common scaffold. This combinatorial approach accelerates the discovery of new compounds with desired properties. The synthesis of a library of N3, N6-diphenylpyridazine-3,6-diamine derivatives has been reported, demonstrating the utility of dichloropyridazines in generating compound libraries for biological screening. jpionline.org

Contributions to Chemical Diversity via Polyfunctionalization

The structure of 3,6-dichloro-4-phenylpyridazine is inherently suited for polyfunctionalization, a key strategy for expanding chemical diversity. The two chlorine atoms and the phenyl ring provide multiple points for modification. This allows for the introduction of a wide range of functional groups, leading to a vast array of new chemical entities with diverse properties.

The sequential substitution of the chlorine atoms with different nucleophiles is a common method to achieve polyfunctionalization. This approach has been used to synthesize a variety of substituted pyridazines with potential applications in medicinal chemistry and materials science. For instance, the reaction of 3,6-dichloropyridazine with various amines leads to the formation of diaminopyridazine derivatives. jpionline.org

Utility in Green Chemistry Contexts for Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The use of 3,6-dichloropyridazine derivatives can align with these principles in several ways. For example, the development of efficient, one-pot synthetic methods starting from dichloropyridazines can reduce the number of reaction steps, minimize waste, and save energy. google.com

Furthermore, research into catalytic methods for the functionalization of dichloropyridazines can lead to more sustainable synthetic routes. The use of catalysts can reduce the need for stoichiometric reagents and enable reactions to be carried out under milder conditions. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of halogenated heterocycles like 3,6-dichloropyridazine. researchgate.net Additionally, the development of recyclable carbonyl sources based on pyridazinone structures, which can be derived from dichloropyridazines, contributes to more sustainable synthetic processes. organic-chemistry.orgresearchgate.net

Development of Novel Heterocyclic Systems

The 3,6-dichloro-4-phenylpyridazine scaffold can be used as a starting point for the synthesis of novel heterocyclic systems. Through intramolecular cyclization reactions or by reacting with bifunctional reagents, the pyridazine ring can be fused with other rings to create new, more complex heterocyclic structures. researchgate.net These novel heterocyclic systems often exhibit unique chemical and physical properties, making them attractive targets for further investigation in various fields of chemistry. The development of metal-catalyzed cyclization reactions has provided powerful methods for constructing diverse heterocyclic frameworks from precursors like dichloropyridazines. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3,6-Dichloro-4-phenylpyridazine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic aromatic substitution or microwave-assisted methods. For example, microwave irradiation accelerates reactions by enhancing regioselectivity and reducing side products. A typical protocol involves reacting 3,6-dichloropyridazine with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, 80–100°C). Optimization includes:

- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved yield .

- Solvent selection : DMF or THF for solubility and stability of intermediates .

- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time to 1–2 hours vs. 12–24 hours conventionally .

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 h | 1–2 h |

| Yield (%) | 60–75 | 85–92 |

| Byproduct Formation | Moderate | Low |

Q. How can spectroscopic techniques (NMR, MS) distinguish 3,6-Dichloro-4-phenylpyridazine from structurally similar analogs?

Answer:

- ¹H NMR : The phenyl group (δ 7.2–7.5 ppm) and pyridazine protons (δ 8.1–8.3 ppm) show distinct splitting patterns. Chlorine substituents deshield adjacent protons .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 235.0 (C₁₀H₇Cl₂N₂⁺) with fragments at m/z 199 (loss of HCl) and 163 (loss of Cl₂) .

- IR Spectroscopy : C-Cl stretches at 650–750 cm⁻¹ and aromatic C=C at 1450–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 3,6-Dichloro-4-phenylpyridazine derivatives?

Answer: Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antibacterial) arise from structural modifications and assay conditions. Mitigation strategies include:

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C4 enhance antibacterial activity ).

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines to rule out cytotoxicity artifacts .

- Crystallography : Resolve tautomeric forms (e.g., pyridazine vs. pyridazinylidene) that alter binding affinity .

Table 2: Bioactivity Variations by Substituent

| Substituent (Position) | Activity | Mechanism |

|---|---|---|

| -Cl (C3, C6) | Antibacterial | DNA gyrase inhibition |

| -Ph (C4) | Anti-inflammatory | COX-2 suppression |

| -CF₃ (C4) | Antiviral | RNA polymerase binding |

Q. How can computational methods predict the reactivity of 3,6-Dichloro-4-phenylpyridazine in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Chlorine atoms at C3/C6 increase electrophilicity, favoring nucleophilic attack at C4 .

- Transition State Analysis : Identify energy barriers for Suzuki-Miyaura coupling with aryl boronic acids .

- Solvent Effects : Simulate polarity effects (e.g., DMSO stabilizes charged intermediates) .

Q. What are the challenges in characterizing degradation products of 3,6-Dichloro-4-phenylpyridazine under physiological conditions?

Answer: Degradation pathways (hydrolysis, oxidation) produce intermediates like 3-chloro-4-phenylpyridazin-6(1H)-one. Analytical hurdles include:

- LC-MS/MS : Detect trace metabolites using MRM transitions (e.g., m/z 235 → 199) .

- Isotopic Labeling : Use ¹³C/²H-labeled analogs to track degradation kinetics .

- pH-Dependent Stability : Degradation accelerates at pH > 7 due to hydroxide ion attack at C6 .

Methodological Guidance

Q. How to design experiments for functionalizing 3,6-Dichloro-4-phenylpyridazine via regioselective substitution?

Answer:

- Mono-Substitution : Use stoichiometric control (1 eq nucleophile, 0°C) to target C3 or C5. For example, amines preferentially react at C3 due to lower steric hindrance .

- Bis-Substitution : Increase temperature (80°C) and use excess nucleophile (2.5 eq) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at C4 to direct substitution to C3/C6 .

Q. What analytical workflows validate the purity of 3,6-Dichloro-4-phenylpyridazine for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。